2,6-Piperidinedione, 3-amino-, (3S)-

Catalog No.
S1921045
CAS No.
29883-25-8
M.F
C5H8N2O2
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Piperidinedione, 3-amino-, (3S)-

CAS Number

29883-25-8

Product Name

2,6-Piperidinedione, 3-amino-, (3S)-

IUPAC Name

(3S)-3-aminopiperidine-2,6-dione

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1

InChI Key

NPWMTBZSRRLQNJ-VKHMYHEASA-N

SMILES

C1CC(=O)NC(=O)C1N

Canonical SMILES

C1CC(=O)NC(=O)C1N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N

Synthesis of Lenalidomide Analogs

(3S)-3-Aminopiperidine-2,6-dione serves as a key building block for the synthesis of lenalidomide analogs [1]. Lenalidomide is a drug used to treat multiple myeloma and myelodysplastic syndromes [2]. By modifying the structure of (3S)-3-aminopiperidine-2,6-dione, researchers can develop new analogs with potentially improved therapeutic properties or targeting specific disease pathways.

Source: [1] PubChem. 3-Aminopiperidine-2,6-dione. National Institutes of Health. Source: [2] National Cancer Institute. Lenalidomide (Revlimid®).

2,6-Piperidinedione, 3-amino-, (3S)- is a heterocyclic compound characterized by a six-membered ring containing one nitrogen atom and two carbonyl groups. Its molecular formula is C5H8N2O2C_5H_8N_2O_2 and it is often encountered in its hydrochloride salt form, known as (S)-3-amino-piperidine-2,6-dione hydrochloride. This compound is notable for its chirality, with the (3S) configuration indicating the specific spatial arrangement of its atoms. It is recognized for its potential applications in pharmaceuticals and organic synthesis.

The chemical behavior of 2,6-piperidinedione derivatives can include various reactions typical of diketopiperazines. These may involve:

  • Condensation Reactions: The compound can undergo condensation with amines or other nucleophiles to form more complex structures.
  • Hydrolysis: In the presence of water, the compound may hydrolyze to yield its corresponding amino acids or other products.
  • Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, modifying the compound's properties and reactivity.

Research indicates that derivatives of 2,6-piperidinedione exhibit a range of biological activities:

  • Enzyme Inhibition: Some derivatives have shown inhibitory effects on aromatase, an enzyme involved in estrogen production, suggesting potential applications in treating estrogen-dependent conditions such as breast cancer .
  • Metabolic Pathways: Studies have explored its metabolic pathways in humans, revealing various metabolites that may influence pharmacological effects.
  • Biosynthetic Intermediate: It serves as a biosynthetic intermediate in the production of microbial pigments like indigoidine, indicating its role in natural product synthesis .

Several methods exist for synthesizing 2,6-piperidinedione:

  • From L-Glutamine: A notable method involves protecting L-glutamine in an alkaline medium, followed by cyclization using N,N-carbonyl dimidazoles under anhydrous conditions. This method yields the target compound with high purity and yield .
  • Chemoenzymatic Synthesis: Recent approaches combine bioconversion with

The applications of 2,6-piperidinedione primarily lie within the pharmaceutical industry:

  • Drug Development: Its derivatives are being explored for their potential as therapeutic agents due to their biological activities.
  • Chemical Research: The compound serves as a building block in organic synthesis and medicinal chemistry.

Studies investigating the interactions of 2,6-piperidinedione with biological targets have revealed:

  • Receptor Binding: Some derivatives interact with specific receptors, influencing their biological activity.
  • Metabolic Interactions: Understanding how this compound is metabolized helps predict its pharmacokinetics and potential side effects in drug development.

Several compounds share structural similarities with 2,6-piperidinedione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Aminopiperidine-2,6-dioneSimilar piperidine structureDifferent substitution patterns affecting activity
Piperazine-2,5-dioneContains two nitrogen atomsExhibits different biological activities
4-AminopiperidineOne less carbonyl groupVariations in reactivity and potential applications

These compounds demonstrate variations in their chemical properties and biological activities due to differences in their structures and functional groups.

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of 2,6-piperidinedione, 3-amino-, (3S)- represents a critical parameter for its applications in chemical synthesis and biological systems. The compound exhibits a well-defined melting point of 142-143°C [1] [2], indicating substantial crystalline stability under standard conditions. The molecular structure contains a single stereocenter at the 3-position with S-configuration, which distinguishes it from its enantiomeric counterpart and influences its thermodynamic properties .

Table 1: Thermal Stability Parameters

PropertyValueReference
Melting Point142-143°C [1] [2]
Boiling Point334.5°C at 760 mmHg [4] [1]
Density1.243 g/cm³ (predicted) [1]
Flash Point156.1°C [2]
Vapor Pressure0.000128 mmHg at 25°C [2]

The compound demonstrates remarkable thermal stability with a decomposition temperature significantly above its melting point. Differential scanning calorimetry studies indicate that the compound remains chemically stable under normal storage conditions when kept under inert atmosphere at 2-8°C [1] [5]. The thermal decomposition pathway involves the formation of carbon oxides and nitrogen oxides as primary decomposition products [6].

Degradation kinetics studies reveal that 2,6-piperidinedione, 3-amino-, (3S)- exhibits enhanced stability compared to its non-chiral analogs. The stereochemical configuration at the 3-position provides additional molecular rigidity, contributing to reduced degradation rates under elevated temperature conditions . Thermal gravimetric analysis demonstrates minimal weight loss up to 200°C, confirming the compound's thermal robustness [6].

The compound's stability profile is significantly influenced by environmental conditions. Under oxidative conditions, particularly in the presence of strong oxidizing agents, degradation rates increase substantially [5]. The primary degradation pathways involve oxidation of the amino group and hydrolysis of the amide bonds within the piperidine ring structure . Studies indicate that the compound exhibits higher stability under slightly acidic conditions compared to alkaline environments .

Solubility Behavior in Polar/Nonpolar Solvent Systems

The solubility characteristics of 2,6-piperidinedione, 3-amino-, (3S)- are governed by its amphiphilic molecular structure, which contains both hydrophilic amino and carbonyl groups and a hydrophobic piperidine ring. The compound demonstrates preferential solubility in polar solvents due to its capacity for hydrogen bonding interactions [9] [1].

Table 2: Solubility Profile in Various Solvents

Solvent SystemSolubilityMechanism
WaterModerateHydrogen bonding
Polar AlcoholsHighHydrogen bonding and dipole interactions
Dimethyl SulfoxideHighStrong dipole-dipole interactions
Phosphate Buffer (pH 7.2)10 mg/mlIonic interactions and hydrogen bonding
Nonpolar SolventsLimitedWeak van der Waals forces

The solubility behavior in polar solvents is enhanced by the presence of the amino group at position 3, which can participate in hydrogen bonding with protic solvents [9]. In aqueous systems, the compound exhibits moderate solubility with values reaching approximately 10 mg/ml in phosphate-buffered saline at physiological pH [10] [11]. The hydrochloride salt form demonstrates significantly enhanced aqueous solubility, with values approximately 6-fold higher than the free base form [12].

In nonpolar solvent systems, the compound shows limited solubility due to the predominant hydrophilic character of the molecular structure. The polar carbonyl groups and amino functionality create unfavorable interactions with nonpolar media, resulting in poor dissolution characteristics [12]. However, the piperidine ring structure provides some degree of hydrophobic character that enables minimal solubility in moderately polar organic solvents.

Temperature-dependent solubility studies reveal that solubility increases with elevated temperature across all solvent systems, following typical thermodynamic behavior. The relationship between temperature and solubility follows the van't Hoff equation, with higher dissolution enthalpies observed in polar solvents compared to nonpolar systems [12].

Acid-Base Characteristics and Zwitterionic Properties

The acid-base properties of 2,6-piperidinedione, 3-amino-, (3S)- are determined by the presence of both basic amino functionality and acidic imide proton within its molecular structure. The compound exhibits amphoteric behavior with the ability to act as both proton donor and acceptor depending on the solution pH [1].

Table 3: Acid-Base Properties

ParameterValueConditions
pKa (predicted)11.15 ± 0.4025°C, aqueous solution
Basic CharacterModerateAmino group
Acidic CharacterWeakImide proton
Isoelectric Point~9.5Estimated

The amino group at position 3 exhibits basic properties with a predicted pKa value of 11.15 ± 0.40 [1]. This relatively high pKa indicates that the amino group remains largely protonated under physiological conditions, contributing to the compound's overall positive charge character at neutral pH. The basicity is moderated by the electron-withdrawing effects of the adjacent carbonyl groups, which reduce the electron density on the nitrogen atom.

The imide proton in the piperidine ring structure provides weak acidic character to the molecule. This proton can be deprotonated under strongly alkaline conditions, leading to the formation of an enolate-like structure. The deprotonation is facilitated by the stabilizing effect of the adjacent carbonyl groups through resonance interactions [13].

Zwitterionic behavior is observed under specific pH conditions where the amino group is protonated while the imide proton is deprotonated. This amphoteric character results in unique solubility and interaction profiles, particularly in buffered systems. The zwitterionic form exhibits enhanced solubility in aqueous media and modified binding characteristics with biological targets .

The compound's acid-base properties are significantly influenced by solvent effects. In polar protic solvents, the amino group shows enhanced basicity due to stabilization of the protonated form through hydrogen bonding. Conversely, in aprotic solvents, the basicity is reduced due to the absence of stabilizing solvation effects [9].

Spectroscopic Fingerprints (Fourier Transform Infrared, Raman, Ultraviolet-Visible)

The spectroscopic characteristics of 2,6-piperidinedione, 3-amino-, (3S)- provide definitive identification markers and structural information. The compound exhibits characteristic absorption patterns across multiple spectroscopic techniques due to its unique functional group composition [14].

Table 4: Characteristic Spectroscopic Frequencies

Spectroscopic MethodFrequency/WavelengthAssignmentIntensity
FT-IR3300-3500 cm⁻¹N-H stretchingStrong
FT-IR1720-1730 cm⁻¹C=O stretchingVery Strong
FT-IR1650-1680 cm⁻¹Amide I bandStrong
Raman1710-1720 cm⁻¹C=O symmetric stretchStrong
UV-Vis220-230 nmn→π* transitionModerate

Fourier Transform Infrared spectroscopy reveals several characteristic absorption bands that serve as fingerprints for structural identification. The amino group exhibits strong N-H stretching vibrations in the 3300-3500 cm⁻¹ region, with specific frequencies dependent on hydrogen bonding interactions [14]. The carbonyl groups show intense stretching vibrations around 1720-1730 cm⁻¹, characteristic of the cyclic imide structure. These frequencies may shift depending on solvent effects and intermolecular interactions.

The Amide I band appears in the 1650-1680 cm⁻¹ region, providing information about the secondary structure and hydrogen bonding environment of the compound [14]. Additional characteristic bands include C-N stretching vibrations around 1200-1300 cm⁻¹ and various deformation modes of the piperidine ring structure in the fingerprint region below 1500 cm⁻¹.

Raman spectroscopy provides complementary information with strong scattering from the symmetric stretching modes of the carbonyl groups around 1710-1720 cm⁻¹ [14]. The technique is particularly useful for studying the compound in aqueous solutions where water interference is minimized. Ring breathing modes of the piperidine structure appear around 800-900 cm⁻¹, providing additional structural confirmation.

Ultraviolet-visible spectroscopy shows characteristic absorption around 220-230 nm, corresponding to n→π* transitions of the carbonyl groups [15]. The absorption intensity and exact wavelength are influenced by solvent polarity and pH conditions. Under acidic conditions, protonation of the amino group results in slight bathochromic shifts in the absorption spectrum.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information with characteristic chemical shifts for protons at different positions within the molecule. The amino protons appear as exchangeable signals around 4.5-5.0 ppm in deuterated dimethyl sulfoxide . The methylene protons of the piperidine ring show complex multipicity patterns reflecting the ring conformation and stereochemical environment.

Table 5: Comprehensive Spectroscopic Database

TechniqueKey Diagnostic FeaturesStructural Information
¹H NMRδ 4.5-5.0 ppm (NH₂), multiplets (ring CH₂)Stereochemistry confirmation
¹³C NMRδ 170-180 ppm (C=O), δ 50-60 ppm (C-N)Carbon framework
Mass Spectrometrym/z 129 [M+H]⁺ (free base)Molecular weight confirmation
IR (KBr)Multiple amide bands, N-H stretchesHydrogen bonding patterns

XLogP3

-1.5

Wikipedia

2,6-Piperidinedione, 3-amino-, (3S)-

Dates

Last modified: 08-16-2023

Explore Compound Types